Structural Differentiation from Prototypical IKK-2 Inhibitor SC-514
Unlike the well-known IKK-2 inhibitor SC-514, which is a 3-aminobithiophene-2-carboxamide, the target compound features a unique indene-hydroxy motif. This structural difference is expected to alter the compound's binding mode and selectivity profile. SC-514 is reported as a reversible, ATP-competitive inhibitor of IKK-2 with an IC50 range of 3-12 µM . While the exact IC50 of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-carboxamide against IKK-2 is not publicly available, the indene substitution pattern has been shown in related patent literature to yield potent IKK-2 inhibition with beneficial pharmacokinetic properties [1]. This structural differentiation forms the basis for its selection in 'scaffold-hopping' or novel IP generation strategies.
| Evidence Dimension | Molecular scaffold and known target activity |
|---|---|
| Target Compound Data | Indene-hydroxyl-thiophene-2-carboxamide hybrid; IKK-2 inhibition data not publicly disclosed. |
| Comparator Or Baseline | SC-514: 3-amino-5-(thiophen-3-yl)thiophene-2-carboxamide; IKK-2 IC50 = 3-12 µM . |
| Quantified Difference | Not calculable from public data; the primary difference is structural and expected to yield a distinct SAR profile. |
| Conditions | The IKK-2 inhibition data for SC-514 is from an isolated kinase assay . The target compound's activity is inferred from its structural class as disclosed in patent WO 2004/012773 A1 [1]. |
Why This Matters
For researchers seeking novel IKK-2 inhibitors with divergent intellectual property or pharmacological profiles, structural differentiation from a well-characterized benchmark like SC-514 is a critical selection criterion.
- [1] AstraZeneca AB. Thiophene carboxamides as inhibitors of the enzyme IKK-2. International Patent Application WO 2004/012773 A1, 2004. View Source
